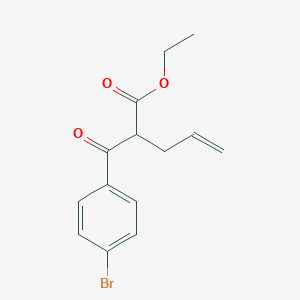
Ethyl2-(4-bromobenzoyl)pent-4-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-bromobenzoyl)pent-4-enoate is an organic compound with the molecular formula C14H15BrO3 It is a derivative of pent-4-enoic acid, where the hydrogen atom at the 2-position is replaced by an ethyl group and the hydrogen atom at the 4-position is replaced by a 4-bromobenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromobenzoyl)pent-4-enoate typically involves the esterification of 4-bromobenzoic acid with ethyl pent-4-enoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(4-bromobenzoyl)pent-4-enoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.
化学反応の分析
Types of Reactions
Ethyl 2-(4-bromobenzoyl)pent-4-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group or other reduced forms.
Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzoyl derivatives.
科学的研究の応用
Ethyl 2-(4-bromobenzoyl)pent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 2-(4-bromobenzoyl)pent-4-enoate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzoyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl 4-bromobenzoate: Similar structure but lacks the pent-4-enoate moiety.
Ethyl 2-(4-chlorobenzoyl)pent-4-enoate: Similar structure with a chlorine atom instead of a bromine atom.
Ethyl 2-(4-fluorobenzoyl)pent-4-enoate: Similar structure with a fluorine atom instead of a bromine atom.
Uniqueness
Ethyl 2-(4-bromobenzoyl)pent-4-enoate is unique due to the presence of the bromobenzoyl group, which imparts specific reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.
特性
分子式 |
C14H15BrO3 |
|---|---|
分子量 |
311.17 g/mol |
IUPAC名 |
ethyl 2-(4-bromobenzoyl)pent-4-enoate |
InChI |
InChI=1S/C14H15BrO3/c1-3-5-12(14(17)18-4-2)13(16)10-6-8-11(15)9-7-10/h3,6-9,12H,1,4-5H2,2H3 |
InChIキー |
CXHJXKXFWFPBHX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC=C)C(=O)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


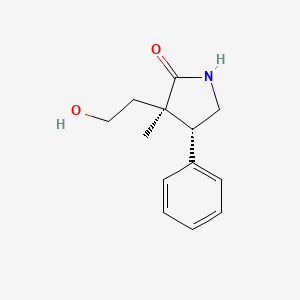
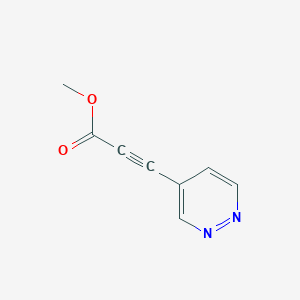
![(3S)-3-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13147390.png)
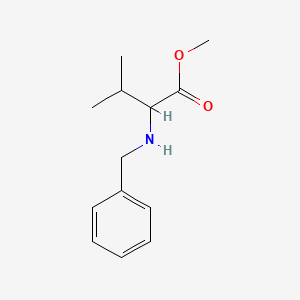
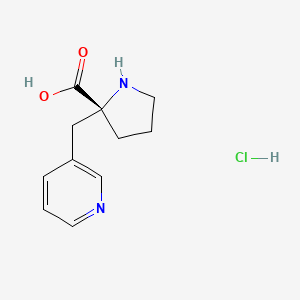
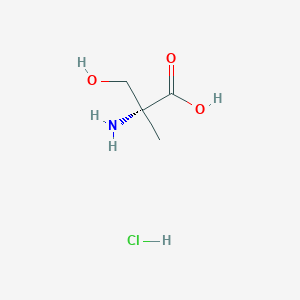
![N-Phenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B13147423.png)
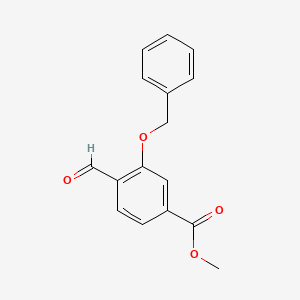
![8-Azaspiro[4.5]dec-2-en-1-one hydrochloride](/img/structure/B13147435.png)
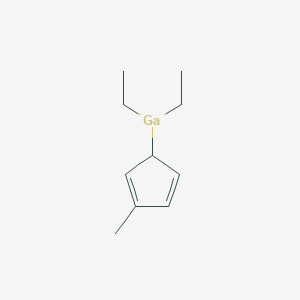
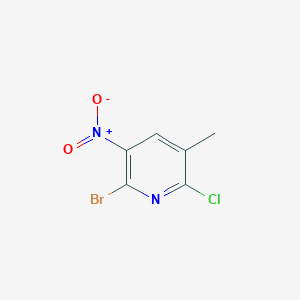
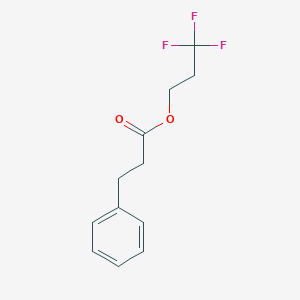
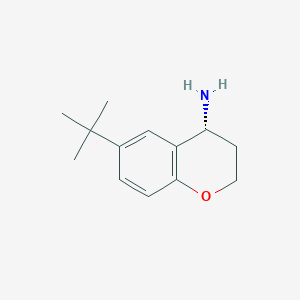
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13147471.png)
